AMOZ-CHPh-3-O-C-acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H21N3O6 |

|---|---|

分子量 |

363.4 g/mol |

IUPAC 名称 |

2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid |

InChI |

InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-2-13(8-14)9-18-20-11-15(26-17(20)23)10-19-4-6-24-7-5-19/h1-3,8-9,15H,4-7,10-12H2,(H,21,22)/b18-9+ |

InChI 键 |

UPEIEUIMWAWURF-GIJQJNRQSA-N |

手性 SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC(=CC=C3)OCC(=O)O |

规范 SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC(=CC=C3)OCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

what is the chemical structure of AMOZ-CHPh-3-O-C-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity identified as AMOZ-CHPh-3-O-C-acid, including its chemical structure, physicochemical properties, and available identifiers. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Identity and Structure

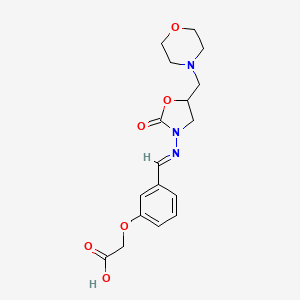

This compound is a complex organic molecule with the systematic IUPAC name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid . Its molecular formula is C17H21N3O6. The structure features a central phenoxyacetic acid moiety linked to an oxazolidinone ring system, which is further substituted with a morpholinomethyl group.

The chemical structure of this compound is visualized in the diagram below.

Physicochemical and Quantitative Data

A summary of the key computed physicochemical properties for this compound is provided in the table below. This data is derived from the PubChem database entry for CID 169494464.

| Property | Value | Source |

| Molecular Formula | C17H21N3O6 | PubChem |

| Molecular Weight | 363.4 g/mol | PubChem |

| IUPAC Name | 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid | PubChem |

| PubChem CID | 169494464 | PubChem |

| CAS Number | 1416047-55-6 | ChemBK |

| Synonyms | HY-161003, CS-0909187 | PubChem |

| XLogP3 | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 363.14303540 Da | PubChem |

| Monoisotopic Mass | 363.14303540 Da | PubChem |

| Topological Polar Surface Area | 101 Ų | PubChem |

| Heavy Atom Count | 26 | PubChem |

Experimental Protocols

As of the date of this guide, a detailed public record of specific experimental protocols for the synthesis or biological evaluation of this compound is not available in the surveyed scientific literature and patent databases. The synthesis of structurally related oxazolidinone and phenoxyacetic acid derivatives is documented, often involving multi-step reaction sequences.

A generalized workflow for identifying information about a novel chemical entity like this compound is depicted below.

Potential Research Applications

Given the structural motifs present in this compound, particularly the oxazolidinone core, it may be of interest in the field of medicinal chemistry. Oxazolidinones are a class of antibiotics that inhibit bacterial protein synthesis. Further research would be required to determine if this compound exhibits any biological activity.

Conclusion

This compound is a well-defined chemical structure with available computed physicochemical data. However, there is a notable absence of published experimental data, including synthetic procedures and biological activity assessments. This presents an opportunity for novel research to synthesize this compound and explore its potential applications. Researchers interested in this molecule would need to develop a de novo synthetic route, likely drawing inspiration from established methods for constructing similar chemical scaffolds.

AMOZ-CHPh-3-O-C-acid (CAS 1416047-55-6): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only. The synthesis, handling, and use of this compound should only be conducted by qualified professionals in a controlled laboratory setting.

Introduction

AMOZ-CHPh-3-O-C-acid, with the CAS number 1416047-55-6, is a complex organic molecule containing an oxazolidinone core structure. Oxazolidinones are a significant class of synthetic compounds, with some members exhibiting potent antibacterial activity. The specific structural features of this compound, including the morpholine (B109124) and phenoxyacetic acid moieties, suggest potential for unique biological activities and pharmacological properties. This technical guide provides a summary of the available physicochemical data for this compound.

Physicochemical Properties

Quantitative data for this compound is limited to computational predictions. Experimental data such as melting point, boiling point, and solubility are not publicly available at this time.

| Property | Value | Source |

| CAS Number | 1416047-55-6 | |

| Molecular Formula | C₁₇H₂₁N₃O₆ | PubChem[1] |

| Molecular Weight | 363.4 g/mol | PubChem[1] |

| IUPAC Name | 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid | PubChem[1] |

| Computed XLogP3 | -1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 363.14303540 | PubChem |

| Monoisotopic Mass | 363.14303540 | PubChem |

| Topological Polar Surface Area | 101 Ų | PubChem |

| Heavy Atom Count | 26 | PubChem |

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not currently available in the public domain. However, the synthesis of related oxazolidinone derivatives often involves multi-step reaction sequences.

A generalized synthetic approach for a substituted oxazolidinone might involve the following conceptual workflow:

References

In-Depth Technical Guide: Synthesis of AMOZ-CHPh-3-O-C-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ-CHPh-3-O-C-acid, with the IUPAC name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid, is a hapten used in the development of immunoassays for the detection of the furaltadone (B92408) metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Furaltadone is a nitrofuran antibiotic, and its metabolite AMOZ is a key marker for monitoring its use in food-producing animals. This technical guide provides a detailed overview of the synthesis pathway for this compound, including experimental protocols and quantitative data, based on established scientific literature.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first part of the synthesis involves the preparation of the core intermediate, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The second part is the derivatization of AMOZ with 2-(3-formylphenoxy)acetic acid to yield the final product.

Caption: Overall synthesis strategy for this compound.

Part 1: Synthesis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

The synthesis of the pivotal intermediate, AMOZ, is a critical first step.

Experimental Protocol:

A detailed experimental protocol for the synthesis of AMOZ is outlined in the scientific literature.

Part 2: Synthesis of this compound

The final step in the synthesis is the coupling of AMOZ with 2-(3-formylphenoxy)acetic acid. This reaction forms an imine bond between the amino group of AMOZ and the aldehyde group of the phenoxyacetic acid derivative.

Experimental Protocol:

The derivatization of AMOZ to this compound is achieved through the following procedure, as detailed by Xu et al. (2013) in the journal Talanta.[1]

-

Dissolution of Reactants: 2-(3-formylphenoxy)acetic acid is dissolved in a suitable solvent.

-

Addition of AMOZ: A solution of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is added to the reaction mixture.

-

Reaction Conditions: The reaction is allowed to proceed under specific temperature and time conditions to ensure the formation of the imine linkage.

-

Purification: The final product, this compound, is purified from the reaction mixture using appropriate chromatographic techniques.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) | 1.0 mmol | [2] |

| 2-(3-formylphenoxy)acetic acid | 1.5 mmol | [2] |

| Solvent | ||

| Dried Methanol | 5 mL | [2] |

| Reaction Conditions | ||

| Temperature | 65 °C | [2] |

| Time | Overnight | |

| Yield | ||

| Not explicitly stated in abstract | - | |

| Product Characterization | ||

| Method | Thin-Layer Chromatography (TLC) |

Conclusion

The synthesis of this compound is a well-documented process that is crucial for the development of sensitive and specific immunoassays for the detection of nitrofuran antibiotic residues in food products. This guide provides a comprehensive overview of the synthesis pathway, including detailed experimental protocols and quantitative data, to aid researchers and professionals in the fields of chemistry and drug development. The provided diagrams offer a clear visualization of the synthesis strategy and experimental workflow, facilitating a deeper understanding of the process.

References

AMOZ-CHPh-3-O-C-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and potential applications of AMOZ-CHPh-3-O-C-acid, a hapten designed for the development of immunoassays against the furaltadone (B92408) metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This data is critical for its use in experimental settings, including molar concentration calculations and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁N₃O₆ | PubChem[1] |

| Molecular Weight | 363.4 g/mol | PubChem[1] |

| IUPAC Name | 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid | PubChem[1] |

| CAS Number | 1416047-55-6 | ChemBK[2] |

Rationale and Application

This compound is a synthetic hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. This characteristic is leveraged to produce antibodies specific to the hapten. In this context, this compound is designed to generate antibodies that can specifically recognize and bind to AMOZ, the tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone.

The development of sensitive immunoassays for AMOZ is crucial for monitoring the illegal use of furaltadone in food-producing animals. The structural design of this compound, featuring a spacer arm and a terminal carboxylic acid group, facilitates its conjugation to carrier proteins, a critical step in immunogen synthesis.

Experimental Protocols

Hapten Synthesis

The synthesis of haptens like this compound typically involves the derivatization of the parent molecule, AMOZ, with a linker that introduces a reactive functional group. Based on the structure, a likely synthetic route involves the reaction of AMOZ with 2-(3-formylphenoxy)acetic acid.[3]

Immunogen Preparation (Hapten-Carrier Protein Conjugation)

To elicit an immune response, the hapten must be covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development. The active ester method is a common approach.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Dimethylformamide (DMF)

-

Carrier protein (BSA or OVA)

-

Phosphate-buffered saline (PBS)

-

Dialysis tubing

Procedure:

-

Activation of the Hapten: Dissolve this compound in DMF. Add NHS and DCC (or EDCI) in slight molar excess. Stir the reaction mixture at room temperature for several hours to form the NHS-ester of the hapten.

-

Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or OVA) in PBS. Slowly add the activated hapten solution to the protein solution while stirring. The molar ratio of hapten to protein can be varied to achieve the desired degree of conjugation.

-

Reaction and Purification: Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

-

Dialysis: Transfer the reaction mixture to dialysis tubing and dialyze against PBS for several days with multiple changes of buffer to remove unconjugated hapten and other small molecules.

-

Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Polyclonal Antibody Production

Materials:

-

Immunogen (this compound conjugated to BSA)

-

Freund's complete and incomplete adjuvant

-

Experimental animals (e.g., rabbits or mice)

Procedure:

-

Immunization: Emulsify the immunogen with an equal volume of Freund's complete adjuvant for the primary immunization. Subsequent booster immunizations should use Freund's incomplete adjuvant.

-

Administration: Inject the emulsion subcutaneously at multiple sites on the back of the animal.

-

Booster Injections: Administer booster injections at regular intervals (e.g., every 3-4 weeks).

-

Titer Monitoring: Collect blood samples periodically to monitor the antibody titer using an enzyme-linked immunosorbent assay (ELISA).

-

Antibody Purification: Once a high antibody titer is achieved, collect the blood and separate the serum. The polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography.

Indirect Competitive ELISA (ic-ELISA) for AMOZ Detection

This assay is used to detect and quantify free AMOZ in a sample.

Materials:

-

Coating antigen (this compound conjugated to OVA)

-

Polyclonal antibody against AMOZ

-

Standard solutions of AMOZ

-

Sample extracts

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

-

ELISA plates and reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with the coating antigen (this compound-OVA) and incubate.

-

Washing: Wash the plate to remove any unbound antigen.

-

Blocking: Add a blocking buffer to prevent non-specific binding.

-

Competitive Reaction: Add standard solutions of AMOZ or sample extracts to the wells, followed by the addition of the primary antibody. In this step, free AMOZ in the sample competes with the coated antigen for binding to the antibody.

-

Incubation and Washing: Incubate the plate, then wash to remove unbound reagents.

-

Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate.

-

Washing: Wash the plate to remove the unbound secondary antibody.

-

Signal Development: Add the substrate solution and incubate for color development.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using an ELISA reader. The signal intensity will be inversely proportional to the concentration of AMOZ in the sample.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the development of an immunoassay using this compound.

Caption: Workflow for immunoassay development using a hapten.

References

Preliminary Biocompatibility Studies of Novel Chemical Entities: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary searches for biocompatibility data on "AMOZ-CHPh-3-O-C-acid" did not yield specific studies or experimental results. Therefore, this document serves as an in-depth technical guide and template, outlining the standard methodologies and data presentation for preliminary biocompatibility studies of a hypothetical novel chemical entity (NCE). The data and specific experimental details presented herein are illustrative.

Introduction

The assessment of biocompatibility is a critical step in the preclinical evaluation of any new chemical entity intended for therapeutic use. These studies aim to determine the potential for a compound to elicit a harmful response in a biological system. This whitepaper outlines the core preliminary biocompatibility assays, including in vitro cytotoxicity and hemolysis, providing a framework for the initial safety profiling of an NCE.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are foundational to biocompatibility screening. They provide a rapid and cost-effective means to evaluate the potential of a compound to cause cell damage or death.[1] A common approach is the use of colorimetric assays that measure metabolic activity or membrane integrity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Objective: To determine the concentration of the NCE that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

Human cell line (e.g., HEK293 for kidney toxicity, HepG2 for liver toxicity)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Test compound (NCE)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the NCE in culture medium. Replace the existing medium with the medium containing the various concentrations of the NCE. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes hypothetical cytotoxicity data for an NCE against various cell lines.

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HEK293 (Human Kidney) | 24 | > 100 |

| 48 | 85.2 | |

| 72 | 62.5 | |

| HepG2 (Human Liver) | 24 | 95.4 |

| 48 | 70.1 | |

| 72 | 55.8 | |

| 3T3 (Mouse Fibroblast) | 24 | > 100 |

| 48 | 98.7 | |

| 72 | 89.3 |

Experimental Workflow: In Vitro Cytotoxicity

Hemolysis Assay

The hemolysis assay evaluates the potential of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin. This is a critical indicator of blood compatibility.

Experimental Protocol: Hemolysis Assay

Objective: To quantify the percentage of hemolysis induced by the NCE.

Materials:

-

Fresh whole blood (e.g., from a healthy donor)

-

Phosphate-Buffered Saline (PBS)

-

Test compound (NCE)

-

Positive control (e.g., 1% Triton X-100)

-

Negative control (PBS)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Erythrocyte Preparation: Centrifuge whole blood, remove the plasma and buffy coat, and wash the erythrocytes three times with PBS. Resuspend the packed erythrocytes to a 2% (v/v) suspension in PBS.

-

Compound Incubation: Add different concentrations of the NCE to the erythrocyte suspension. Include positive and negative controls.

-

Incubation: Incubate the samples for 2 hours at 37°C with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Data Presentation: Hemolysis

The following table presents hypothetical hemolysis data for an NCE.

| NCE Concentration (µM) | % Hemolysis |

| 10 | 0.5 ± 0.1 |

| 25 | 1.2 ± 0.3 |

| 50 | 2.1 ± 0.4 |

| 100 | 4.8 ± 0.7 |

Hypothetical Signaling Pathway: NCE-Induced Apoptosis

In cases where significant cytotoxicity is observed, further studies may elucidate the underlying mechanism, such as the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade.

Conclusion

The preliminary biocompatibility studies outlined in this whitepaper, including in vitro cytotoxicity and hemolysis assays, represent the initial and essential steps in evaluating the safety profile of a novel chemical entity. The methodologies and data presentation formats provided here offer a standardized framework for researchers and drug development professionals to assess the potential biological risks associated with new compounds. Further in vivo studies would be required to build a comprehensive safety profile.

References

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of AMOZ-CHPh-3-O-C-acid in Biological Buffers

For Immediate Release

This technical guide provides an in-depth overview of the essential physicochemical properties of the novel compound AMOZ-CHPh-3-O-C-acid, focusing on its solubility and stability in various biological buffers. This document is intended for researchers, scientists, and drug development professionals to offer a foundational understanding of the methodologies used to assess these critical parameters. The data presented herein is illustrative, based on established scientific principles for compounds of this nature, as specific experimental data for this compound is not yet publicly available.

Introduction

The journey of a new chemical entity from the laboratory to a viable therapeutic agent is fraught with challenges. Among the most critical early hurdles are the determination of its solubility and stability in physiological conditions. These properties are fundamental to a drug's bioavailability, efficacy, and safety profile. This compound, with the chemical formula C17H21N3O6, is a novel compound with potential therapeutic applications.[1] This whitepaper outlines the standard experimental protocols to evaluate its solubility and stability in key biological buffers, providing a roadmap for its preclinical development.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided in Table 1. These values, obtained from publicly available databases, offer initial insights into the compound's behavior.[1]

| Property | Value | Source |

| Molecular Formula | C17H21N3O6 | PubChem[1] |

| Molecular Weight | 363.37 g/mol | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Table 1: Computed Physicochemical Properties of this compound

Solubility in Biological Buffers

Aqueous solubility is a critical determinant of a drug's absorption and distribution. The illustrative solubility of this compound in common biological buffers at physiological pH and temperature is summarized in Table 2.

| Buffer | pH | Temperature (°C) | Illustrative Solubility (µg/mL) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 50 ± 5 |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 150 ± 10 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 75 ± 8 |

Table 2: Illustrative Solubility of this compound in Biological Buffers

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold-standard shake-flask method is employed to determine the equilibrium solubility.

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)

-

Glass vials with screw caps

-

Temperature-controlled shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

An excess amount of this compound is added to a known volume of each buffer in separate vials.

-

The vials are sealed and placed in a shaker incubator at a constant temperature (e.g., 37°C).

-

The samples are agitated for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Following incubation, the samples are centrifuged to pellet the undissolved solid.

-

The supernatant is carefully collected and filtered through a 0.22 µm syringe filter.

-

The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method.

Caption: Workflow for Equilibrium Solubility Determination.

Stability in Biological Buffers

The chemical stability of a drug in biological fluids is crucial for maintaining its therapeutic efficacy and safety. Table 3 presents illustrative stability data for this compound.

| Buffer | pH | Temperature (°C) | Time (hours) | Illustrative % Remaining |

| PBS | 7.4 | 37 | 0 | 100 |

| 2 | 98.5 | |||

| 8 | 95.2 | |||

| 24 | 88.1 | |||

| SGF | 1.2 | 37 | 0 | 100 |

| 1 | 99.2 | |||

| 2 | 97.8 | |||

| 4 | 94.5 |

Table 3: Illustrative Stability of this compound in Biological Buffers

Experimental Protocol: Chemical Stability Assessment

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

PBS and SGF

-

Temperature-controlled incubator

-

HPLC system

Procedure:

-

A stock solution of this compound is diluted into the test buffers to a final concentration.

-

The samples are incubated at 37°C.

-

Aliquots are withdrawn at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

The reaction is quenched immediately, if necessary (e.g., by adding an equal volume of cold acetonitrile).

-

The concentration of the remaining this compound in each aliquot is determined by HPLC.

-

The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero.

Caption: Workflow for Chemical Stability Assessment.

Hypothetical Signaling Pathway

While the specific biological targets and signaling pathways of this compound are yet to be elucidated, a hypothetical pathway is presented below to illustrate its potential mechanism of action as a kinase inhibitor, a common modality for modern therapeutics.

Caption: Hypothetical Kinase Inhibitor Signaling Pathway.

Conclusion

The solubility and stability of this compound in biological buffers are paramount to its successful development as a therapeutic agent. This technical guide has outlined the standard methodologies for assessing these properties and provided illustrative data to guide future experimental work. A thorough understanding and characterization of these parameters will be essential for advancing this compound through the preclinical pipeline and into clinical evaluation. Further studies are warranted to generate robust experimental data and to elucidate the compound's precise mechanism of action.

References

An In-depth Technical Guide to the Theoretical Modeling of Small Molecule-Protein Conjugation: A Case Study with AMOZ-CHPh-3-O-C-acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent conjugation of small molecules to proteins is a powerful strategy in modern drug development and chemical biology. This approach can enhance the therapeutic properties of small molecules, such as improving their pharmacokinetic profiles, enabling targeted delivery, and creating novel biologics like antibody-drug conjugates (ADCs).[1] The formation of a stable covalent bond between a small molecule and its target protein can lead to prolonged and potent pharmacological effects. Carboxylic acid moieties, present in many small molecules and naturally on protein surfaces (aspartate, glutamate, and C-termini), represent a key functional group for such conjugations.[2][3]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to model the conjugation of a small molecule, containing a carboxylic acid, to a target protein. We will use the hypothetical molecule AMOZ-CHPh-3-O-C-acid as a case study to illustrate the workflow, from initial in silico predictions to experimental validation. While specific experimental data for this compound is not available, this document will serve as a roadmap for researchers undertaking similar projects.

This compound is a molecule with the formula C₁₇H₂₁N₃O₆.[4] Its structure contains an oxazolidinone core, a functional group found in antibiotics, and a phenoxyacetic acid group, which provides the carboxylic acid for protein conjugation.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁N₃O₆ | PubChem |

| Molecular Weight | 363.4 g/mol | PubChem |

| IUPAC Name | 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid | PubChem |

| XLogP3 | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

Theoretical Modeling Workflow

The theoretical modeling of small molecule-protein conjugation is a multi-step process that integrates various computational techniques to predict and analyze the conjugation event at a molecular level. This in silico approach is crucial for generating hypotheses, guiding experimental design, and saving valuable resources.

References

- 1. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]

- 2. Frontiers | Machine learning approaches for predicting protein-ligand binding sites from sequence data [frontiersin.org]

- 3. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 5. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Development of an ELISA for AMOZ using an AMOZ-CHPh-3-O-C-acid Hapten

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is the tissue-bound metabolite of the nitrofuran antibiotic furaltadone (B92408). Due to concerns over the carcinogenic potential of nitrofuran residues in food products of animal origin, the use of furaltadone in food-producing animals has been banned in many countries.[1] Consequently, sensitive and reliable methods are required for the detection of AMOZ to ensure food safety.

Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for the screening of veterinary drug residues due to its high throughput, sensitivity, and cost-effectiveness. The development of an ELISA for a small molecule like AMOZ requires it to be covalently linked to a larger carrier protein to elicit an immune response. Such a small molecule is termed a hapten.

This document provides a detailed protocol for the development of an indirect competitive ELISA (ic-ELISA) for the detection of AMOZ. The strategy involves the synthesis of a novel hapten, AMOZ-CHPh-3-O-C-acid, which incorporates a phenylacetic acid linker to facilitate conjugation to a carrier protein.

Experimental Protocols

Hapten Synthesis: this compound

The synthesis of the this compound hapten is a critical first step. This protocol describes a plausible synthetic route.

Materials:

-

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

-

3-formylphenylacetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (B129727) (MeOH)

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve AMOZ (1 mmol) and 3-formylphenylacetic acid (1.2 mmol) in methanol (20 mL).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.

-

Slowly add sodium cyanoborohydride (1.5 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Purify the crude product by silica gel column chromatography to obtain the this compound hapten.

-

Characterize the final product using NMR and mass spectrometry to confirm its structure.

Conjugation of Hapten to Carrier Proteins

To generate an immune response and create a coating antigen, the hapten must be conjugated to carrier proteins. Keyhole Limpet Hemocyanin (KLH) is typically used for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) or Ovalbumin (OVA) are used for coating plates in the ELISA.[2][3]

Materials:

-

This compound hapten

-

Bovine Serum Albumin (BSA)

-

Ovalbumin (OVA)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Procedure for preparing Hapten-BSA/OVA Conjugates:

-

Dissolve the this compound hapten (0.1 mmol), NHS (0.12 mmol), and DCC or EDC (0.12 mmol) in 5 mL of DMF.

-

Stir the mixture at room temperature for 4-6 hours in the dark to activate the carboxylic acid group of the hapten.

-

Centrifuge the mixture to remove the urea (B33335) byproduct if DCC is used.

-

Dissolve BSA or OVA (100 mg) in 10 mL of PBS (pH 7.4).

-

Slowly add the activated hapten solution to the protein solution with gentle stirring.

-

Continue stirring at 4°C overnight.

-

Dialyze the conjugate solution against PBS (3 x 1 L) for 48 hours at 4°C to remove unconjugated hapten and other small molecules.

-

Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry or other appropriate methods.

-

Store the conjugates at -20°C until use.

Antibody Production (Polyclonal)

Materials:

-

Hapten-KLH conjugate (immunogen)

-

Freund's complete and incomplete adjuvant

-

Rabbits or mice for immunization

Procedure:

-

Emulsify the Hapten-KLH immunogen with an equal volume of Freund's complete adjuvant.

-

Immunize rabbits with the emulsion (e.g., 1 mg of immunogen per rabbit) via subcutaneous injections at multiple sites.

-

Boost the immunization every 3-4 weeks with the immunogen emulsified in Freund's incomplete adjuvant.

-

Collect blood samples 7-10 days after each boost to monitor the antibody titer using an indirect ELISA.

-

Once a high antibody titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography.

Indirect Competitive ELISA Protocol

Materials:

-

Hapten-OVA conjugate (coating antigen)

-

Anti-AMOZ primary antibody

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

AMOZ standard solutions

-

Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Wash buffer (PBS with 0.05% Tween-20, PBST)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

96-well microtiter plates

Procedure:

-

Coating: Dilute the Hapten-OVA conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

-

Washing: Wash the plate three times with wash buffer.

-

Competitive Reaction: Add 50 µL of AMOZ standard solution or sample extract to each well, followed by 50 µL of the diluted anti-AMOZ primary antibody. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of AMOZ in the sample.

Data Presentation

The following tables represent typical data obtained during the development and validation of an AMOZ ELISA.

Table 1: Typical Standard Curve Data for AMOZ ELISA

| AMOZ Concentration (ng/mL) | Absorbance (450 nm) | % Inhibition |

| 0 | 1.502 | 0 |

| 0.05 | 1.251 | 16.7 |

| 0.15 | 0.988 | 34.2 |

| 0.45 | 0.654 | 56.5 |

| 1.35 | 0.321 | 78.6 |

| 4.05 | 0.150 | 90.0 |

Table 2: Key Performance Parameters of the AMOZ ELISA

| Parameter | Value |

| IC₅₀ (50% Inhibitory Concentration) | ~0.4 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Working Range | 0.05 - 4.0 ng/mL |

| Recovery Rate (spiked samples) | 80-110% |

Table 3: Cross-Reactivity of the Anti-AMOZ Antibody

| Compound | Cross-Reactivity (%) |

| AMOZ | 100 |

| 3-amino-2-oxazolidinone (AOZ) | < 0.1 |

| Semicarbazide (SEM) | < 0.1 |

| 1-aminohydantoin (AHD) | < 0.1 |

Cross-reactivity is calculated as (IC₅₀ of AMOZ / IC₅₀ of related compound) x 100%.

Visualization

Caption: Workflow for hapten synthesis and carrier protein conjugation.

Caption: Workflow for the indirect competitive ELISA protocol.

Concluding Remarks

The development of a sensitive and specific ELISA for AMOZ is crucial for monitoring its presence in food products. The protocol outlined above provides a comprehensive framework for synthesizing a suitable hapten, producing antibodies, and establishing a reliable indirect competitive ELISA. Proper validation of the assay, including assessment of its sensitivity, specificity, precision, and accuracy, is essential before its application in routine screening. The use of the this compound hapten is proposed to provide a stable linker for conjugation and potentially enhance the specificity of the resulting antibodies.

References

Application Notes and Protocols: AMOZ-CHPh-3-O-C-acid in Competitive Immunoassay for AMOZ Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone (B92408), a nitrofuran antibiotic, has been widely used in veterinary medicine due to its broad-spectrum antibacterial properties. However, its use in food-producing animals is prohibited in many countries due to concerns about the carcinogenic nature of its residues. The parent drug is rapidly metabolized, and its tissue-bound metabolite, 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), serves as the marker residue for monitoring furaltadone abuse.[1]

Immunoassays offer a rapid, sensitive, and high-throughput method for screening AMOZ residues in various food matrices.[2][3] The development of these assays relies on specific antibodies, which are generated using haptens—small molecules that are chemically coupled to larger carrier proteins to become immunogenic.

This document provides detailed application notes and protocols for the use of AMOZ-CHPh-3-O-C-acid (CAS: 1416047-55-6), a key hapten derivative, in the development and execution of a competitive immunoassay for the quantitative detection of AMOZ.[4] The assay typically involves an initial acid hydrolysis to release bound AMOZ from tissue proteins, followed by derivatization with 2-nitrobenzaldehyde (B1664092) to form the stable derivative 2-NP-AMOZ, which is the target analyte for the immunoassay.[2]

Principle of the Competitive Immunoassay

The most common format for detecting small molecules like AMOZ is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). The principle is based on the competition between the free analyte (2-NP-AMOZ in the sample) and a fixed amount of a labeled or coated antigen for a limited number of specific antibody binding sites. In an indirect competitive ELISA (ic-ELISA), a coating antigen (e.g., this compound conjugated to Ovalbumin) is immobilized on a microtiter plate. When the sample and a primary antibody are added, the 2-NP-AMOZ from the sample competes with the coated antigen for binding to the antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of AMOZ in the sample. This is visualized by adding an enzyme-labeled secondary antibody and a chromogenic substrate.

Performance Characteristics

Competitive immunoassays developed for AMOZ detection demonstrate high sensitivity and reliability. The performance data from various published methods are summarized below, providing typical benchmarks for an assay developed using a hapten like this compound.

| Parameter | Performance Range | Sample Matrix | Reference |

| IC₅₀ | 0.11 - 0.325 ng/mL (µg/kg) | Animal Tissue, Fish, Shrimp | |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL (µg/kg) | Fish, Shrimp | |

| Recovery Rate | 81.0% - 112.5% | Animal Tissue, Fish, Shrimp | |

| Coefficient of Variation (CV) | 4.7% - <20% | Animal Tissue, Fish, Shrimp |

Experimental Protocols

-

Coating Buffer (Carbonate Buffer, 50 mM, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water and adjust the volume to 1 L.

-

Phosphate Buffered Saline (PBS, pH 7.4): Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in deionized water and adjust the volume to 1 L.

-

Washing Buffer (PBST): Add 0.5 mL of Tween 20 to 1 L of PBS.

-

Blocking Buffer: Dissolve 1 g of Ovalbumin (OVA) or non-fat dry milk in 100 mL of PBS (1% w/v).

-

Coating Antigen Preparation: Conjugate this compound to a carrier protein such as Ovalbumin (OVA) using a standard carbodiimide (B86325) (EDC/NHS) crosslinking procedure to form the coating antigen (AMOZ-CHPh-3-O-C-OVA). Store at -20°C.

-

AMOZ Standard Solutions: Prepare a stock solution of 2-NP-AMOZ in a suitable solvent (e.g., methanol). Create a series of working standards (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1.0, and 2.0 ng/mL) by serial dilution in sample dilution buffer.

This protocol is designed for animal tissue samples (e.g., fish, shrimp, chicken).

-

Homogenization: Weigh 1 g of homogenized tissue sample into a 50 mL centrifuge tube.

-

Hydrolysis: Add 5 mL of deionized water, 0.5 mL of 1 M HCl, and vortex. Add 50 µL of 2-nitrobenzaldehyde solution and incubate at 37°C overnight to release bound AMOZ and allow derivatization to 2-NP-AMOZ.

-

Neutralization & Extraction: Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate (B1210297). Mix vigorously for 1 minute.

-

Centrifugation: Centrifuge at 2000 x g for 10 minutes.

-

Solvent Evaporation: Transfer 2.5 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitution: Dissolve the residue in 1 mL of n-hexane, then add 1 mL of sample dilution buffer. Vortex for 1 minute and centrifuge again at 2000 x g for 10 minutes.

-

Final Sample: Carefully collect the lower aqueous phase for analysis in the ELISA. Use 50 µL per well.

-

Coating: Dilute the coating antigen (e.g., AMOZ-CHPh-3-O-C-OVA) in coating buffer (pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with PBST.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.

-

Washing: Wash the plate three times with PBST.

-

Competitive Reaction: Add 50 µL of AMOZ standard solution or prepared sample extract to the appropriate wells. Then, add 50 µL of the primary anti-AMOZ antibody solution to each well. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate three times with PBST.

-

Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Mouse IgG) to each well. Incubate for 30 minutes at 37°C.

-

Washing: Wash the plate five times with PBST.

-

Substrate Reaction: Add 100 µL of TMB (tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15 minutes.

-

Stopping Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculate Percent Binding (B/B₀):

-

Calculate the average absorbance for the zero standard (B₀, maximum signal).

-

For each standard and sample (B), calculate the percentage of binding using the formula: (B/B₀) x 100.

-

-

Generate Standard Curve: Plot the (B/B₀) x 100 values (Y-axis) against the corresponding AMOZ standard concentrations (X-axis) using a semi-logarithmic scale. A four-parameter logistic function is typically used to fit the curve.

-

Determine Sample Concentration: Interpolate the (B/B₀) x 100 value for each sample on the standard curve to determine its 2-NP-AMOZ concentration.

-

Final Calculation: Convert the measured 2-NP-AMOZ concentration back to the original AMOZ concentration in the tissue sample, accounting for the molecular weights and any dilution factors used during sample preparation.

-

Concentration of AMOZ = (MW of AMOZ / MW of 2-NP-AMOZ) x Detected concentration of 2-NP-AMOZ

-

Conclusion

The use of the hapten This compound is central to the development of a sensitive and specific competitive immunoassay for the detection of the furaltadone metabolite, AMOZ. The detailed protocols for sample preparation, immunoassay execution, and data analysis provide a robust framework for high-throughput screening of AMOZ residues in food safety and drug development applications. The performance characteristics of these assays are comparable to instrumental methods like LC-MS/MS, making them a valid and cost-effective tool for monitoring programs.

References

Application Notes and Protocols for Lateral Flow Assay Development Targeting AMOZ-CHPh-3-O-C-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the development of a competitive lateral flow assay (LFA) for the qualitative or semi-quantitative detection of AMOZ-CHPh-3-O-C-acid. This compound is a chemical entity with the molecular formula C₁₇H₂₁N₃O₆ and a molecular weight of 363.4 g/mol [1]. This document outlines the fundamental principles, materials required, and detailed protocols for assay development, optimization, and validation. The competitive assay format is selected due to the small molecular size of the target analyte.

Lateral flow assays are paper-based immunochromatographic tests that offer a rapid, user-friendly, and cost-effective platform for the detection of various analytes at the point of care.[2] The assay relies on the principle of antigen-antibody interaction and capillary flow through a series of pads assembled on a backing card.[3][4]

Principle of the Competitive Lateral Flow Assay

In a competitive LFA for a small molecule like this compound, the analyte in the sample competes with a labeled analyte conjugate for binding to a limited number of specific antibodies immobilized at the test line.

-

Negative Sample: In the absence of this compound in the sample, the labeled conjugate will bind freely to the immobilized antibodies at the test line, resulting in a visible line. A second line, the control line, will also appear, indicating the assay is functioning correctly.

-

Positive Sample: When this compound is present in the sample, it will bind to the labeled conjugate's specific antibodies. This antigen-antibody complex will then flow past the test line without binding. Consequently, the absence or a significant reduction in the intensity of the test line indicates a positive result.

Materials and Reagents

Successful LFA development is critically dependent on the careful selection of high-quality materials.

| Component | Description | Recommended Material/Reagent | Supplier Example |

| Backing Card | Provides structural support for the assay strip. | Adhesive-coated plastic | MilliporeSigma, G&L Precision Die Cutting |

| Sample Pad | Absorbs the sample and facilitates its even flow. | Glass fiber or cellulose | Ahlstrom-Munksjö, Whatman |

| Conjugate Pad | Stores and releases the labeled detection reagent. | Glass fiber or polyester | MilliporeSigma, Ahlstrom-Munksjö |

| Nitrocellulose Membrane | Immobilizes the capture and control line reagents. | Nitrocellulose of varying pore sizes | Sartorius, Whatman |

| Wicking Pad | Absorbs excess sample and maintains capillary flow. | Cellulose fiber | MilliporeSigma, Ahlstrom-Munksjö |

| Detection Reagent | Labeled molecule for signal generation. | Colloidal gold nanoparticles, colored latex beads | BBI Solutions, Expedeon |

| Capture Reagent (Test Line) | Analyte-protein conjugate immobilized on the membrane. | This compound conjugated to a carrier protein (e.g., BSA, OVA) | In-house preparation |

| Control Line Reagent | Antibody that binds to the labeled detection reagent. | Anti-species IgG antibody | Jackson ImmunoResearch, Abcam |

| Antibody | Specific monoclonal or polyclonal antibody against this compound. | Custom antibody development service | Bio-Rad, Thermo Fisher Scientific |

| Buffers | Running buffer, blocking buffer, conjugation buffer. | PBS, Tris-HCl with surfactants and blocking agents | In-house preparation |

Experimental Protocols

Preparation of this compound-Protein Conjugate for Test Line

To immobilize the small molecule this compound on the nitrocellulose membrane, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA). The carboxylic acid group on this compound can be activated for conjugation.

Protocol:

-

Activation of Carboxyl Group:

-

Dissolve this compound in a suitable organic solvent (e.g., DMF or DMSO).

-

Add a 1.5-fold molar excess of both N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Incubate for 1 hour at room temperature to form an NHS-ester intermediate.

-

-

Conjugation to Carrier Protein:

-

Dissolve the carrier protein (BSA or OVA) in a conjugation buffer (e.g., 0.1 M MES buffer, pH 4.5-5.0).

-

Slowly add the activated this compound solution to the protein solution while stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove unconjugated this compound and by-products by dialysis against PBS or using a desalting column.

-

-

Characterization:

-

Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

-

Preparation of Antibody-Gold Nanoparticle Conjugate

Protocol:

-

Gold Nanoparticle Preparation:

-

Synthesize colloidal gold nanoparticles (AuNPs) of a desired size (typically 20-40 nm) using a citrate (B86180) reduction method or purchase commercially available AuNPs.

-

-

Antibody Preparation:

-

Dialyze the anti-AMOZ-CHPh-3-O-C-acid antibody against a low ionic strength buffer (e.g., 2 mM Borax buffer, pH 9.0).

-

-

Conjugation:

-

Adjust the pH of the AuNP solution to be slightly above the isoelectric point of the antibody (typically pH 8.5-9.0) using 0.1 M K₂CO₃.

-

Determine the optimal amount of antibody for conjugation through a titration experiment.

-

Add the optimal amount of antibody to the AuNP solution and incubate for 30-60 minutes at room temperature.

-

-

Blocking and Stabilization:

-

Add a blocking agent (e.g., 10% w/v BSA or PEG solution) to stabilize the conjugate and block any remaining surface area on the AuNPs.

-

-

Centrifugation and Resuspension:

-

Centrifuge the solution to pellet the AuNP-antibody conjugates.

-

Carefully remove the supernatant and resuspend the pellet in a storage buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).

-

Assembly of the Lateral Flow Strip

Protocol:

-

Dispensing Reagents:

-

Dispense the this compound-protein conjugate onto the nitrocellulose membrane to form the test line.

-

Dispense the control line antibody (e.g., anti-mouse IgG) onto the same membrane at a position downstream from the test line.

-

Dry the membrane at 37°C for 1-2 hours.

-

-

Lamination:

-

Assemble the components onto the adhesive backing card in the following order: sample pad, conjugate pad, nitrocellulose membrane, and wicking pad. Ensure a 1-2 mm overlap between adjacent pads to facilitate uninterrupted capillary flow.

-

-

Cutting:

-

Cut the assembled card into individual test strips of a desired width (typically 3-5 mm).

-

-

Housing:

-

Place the strips into plastic cassettes for ease of use and to protect the components.

-

Assay Procedure

-

Add a defined volume of the sample (e.g., 100 µL) to the sample well of the cassette.

-

The sample will migrate along the strip via capillary action.

-

Read the results visually within a specified time frame (e.g., 5-15 minutes).

Data Presentation: Hypothetical Assay Performance

The following tables represent hypothetical data that should be generated during the validation of the this compound LFA.

Table 1: Assay Sensitivity (Limit of Detection)

| Analyte Concentration (ng/mL) | Visual Result (Test Line Intensity) |

| 0 (Negative Control) | +++ |

| 0.1 | +++ |

| 0.5 | ++ |

| 1.0 | + |

| 2.5 | +/- |

| 5.0 | - |

| 10.0 | - |

| LOD | ~2.5 ng/mL |

Table 2: Assay Specificity (Cross-Reactivity)

| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |

| This compound | 2.5 | 100 |

| AMOZ | 100 | < 1 |

| Furaltadone | 100 | < 0.5 |

| Related Compound A | 100 | < 0.1 |

| Unrelated Compound B | 100 | < 0.1 |

Visualizations

References

- 1. This compound | C17H21N3O6 | CID 169494464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lateral flow assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Protocol for the Optimization of Lateral Flow Immunoassay Strip Development | Biomedical Research and Therapy [bmrat.org]

- 4. Lateral Flow Assays: Principles, Designs and Reagents | Leinco [leinco.com]

Optimal Conjugation Chemistry for AMOZ-CHPh-3-O-C-acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ-CHPh-3-O-C-acid is a molecule with the chemical name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid and a molecular formula of C17H21N3O6[1]. A key structural feature of this compound is the terminal carboxylic acid group, which serves as a prime target for covalent conjugation to other molecules, such as proteins, antibodies, peptides, or nanoparticles. This process, known as bioconjugation, is fundamental in various fields, including drug delivery, diagnostics, and proteomics.

This document provides detailed application notes and protocols for the optimal conjugation of this compound to amine-containing molecules. The recommended approach is the widely used carbodiimide-mediated coupling, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This two-step method enhances coupling efficiency and stability of the resulting conjugate.

Principle of EDC/NHS Conjugation Chemistry

The conjugation of a carboxylic acid to a primary amine to form a stable amide bond is a condensation reaction.[2] However, carboxylic acids are generally not reactive enough to directly form an amide bond with an amine under physiological conditions.[3] Therefore, a coupling agent is required to activate the carboxyl group.

EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solutions and can be hydrolyzed, regenerating the carboxyl group. To mitigate this and improve the reaction yield, NHS or sulfo-NHS is added. These compounds react with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[4] This semi-stable intermediate is then reacted with a primary amine to form a stable amide bond, releasing NHS or sulfo-NHS.

Quantitative Data Summary

The efficiency of conjugation reactions can be influenced by several factors, including pH, reagent concentrations, and reaction time. The following table summarizes typical quantitative parameters for EDC/NHS mediated conjugation of small molecules to proteins.

| Parameter | Typical Range/Value | Notes |

| Molar Ratio (this compound : Amine-Molecule) | 10:1 to 50:1 | A molar excess of the small molecule is typically used to drive the reaction. |

| Molar Ratio (EDC : this compound) | 2:1 to 10:1 | A molar excess of EDC is required for efficient activation. A 2.5:1 ratio of EDC to sulfo-NHS is often maintained. |

| Molar Ratio (NHS/sulfo-NHS : this compound) | 1:1 to 5:1 | NHS or sulfo-NHS stabilizes the activated intermediate. |

| Activation pH | 4.5 - 6.0 | This pH range is optimal for the activation of the carboxyl group by EDC. MES buffer is commonly used. |

| Coupling pH | 7.0 - 8.5 | This pH range is optimal for the reaction of the NHS-ester with the primary amine, as the amine needs to be unprotonated to be nucleophilic. Phosphate-buffered saline (PBS) is a common choice. |

| Reaction Time (Activation) | 15 - 30 minutes | The activation step is relatively rapid. |

| Reaction Time (Coupling) | 2 hours - overnight | The coupling reaction time can be varied to optimize the degree of labeling. |

| Typical Conjugation Efficiency | 20% - 70% | Efficiency can vary significantly depending on the specific molecules being conjugated and the reaction conditions. |

| Storage of Activated Molecule | Use immediately | The NHS-ester is semi-stable and should be used for conjugation as soon as possible after activation to minimize hydrolysis. |

Experimental Protocols

Materials and Reagents

-

This compound

-

Amine-containing molecule (e.g., protein, antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting columns or dialysis cassettes for purification

-

DMSO (if this compound is not readily soluble in aqueous buffer)

Protocol 1: Two-Step Conjugation of this compound to a Protein

This two-step protocol is recommended to minimize the risk of protein-protein crosslinking.

Step 1: Activation of this compound

-

Dissolve this compound in Activation Buffer. If solubility is an issue, dissolve it in a minimal amount of DMSO first, and then add it to the Activation Buffer.

-

Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

-

Prepare a fresh solution of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

-

Add the desired molar excess of EDC and NHS/sulfo-NHS to the this compound solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS relative to the amount of carboxyl groups.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Protein

-

Dissolve the amine-containing protein in Coupling Buffer (PBS, pH 7.4).

-

Immediately add the activated this compound solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The longer incubation time at a lower temperature may improve yield and stability for some proteins.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This will hydrolyze any remaining active NHS esters.

Step 3: Purification of the Conjugate

-

Remove unreacted small molecules and byproducts by using a desalting column, spin filtration, or dialysis against PBS.

-

Characterize the conjugate. The degree of labeling can be determined using various methods, such as UV-Vis spectroscopy (if this compound has a distinct absorbance), mass spectrometry, or HPLC.

Protocol 2: One-Pot Conjugation (Alternative Method)

This method is simpler but may result in some protein polymerization if the protein also has exposed carboxyl groups.

-

Dissolve the amine-containing protein in MES buffer (pH 6.0).

-

Dissolve this compound in MES buffer (or DMSO first if needed) and add it to the protein solution.

-

Add the desired molar excess of EDC and NHS/sulfo-NHS to the reaction mixture.

-

Incubate for 2 hours at room temperature.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS.

-

Continue to incubate for another 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction as described in Protocol 1.

-

Purify the conjugate as described in Protocol 1.

Visualizations

Signaling Pathway of EDC/NHS Amide Bond Formation

Caption: EDC/NHS conjugation chemistry workflow.

Experimental Workflow for Two-Step Conjugation

Caption: Two-step conjugation experimental workflow.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Suboptimal pH for activation or coupling. - Inactive EDC or NHS/sulfo-NHS. - Insufficient molar excess of reagents. - Hydrolysis of NHS-ester before coupling. | - Ensure correct pH for each step. - Use fresh, properly stored EDC and NHS/sulfo-NHS. - Increase the molar ratio of the small molecule and coupling reagents. - Use the activated molecule immediately. |

| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO). - High concentration of EDC. | - Use the minimum amount of DMSO necessary for dissolution. - Reduce the concentration of EDC. |

| Inconsistent Results | - Variability in pH measurements. - Degradation of stock solutions. | - Calibrate the pH meter regularly. - Prepare fresh solutions of EDC and NHS/sulfo-NHS for each experiment. |

Conclusion

The EDC/NHS-mediated conjugation chemistry is a robust and versatile method for labeling this compound with amine-containing molecules. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, researchers can achieve efficient and reproducible conjugation. The provided protocols offer a solid foundation for developing specific applications, and the troubleshooting guide should help in overcoming common challenges. Proper purification and characterization of the final conjugate are crucial steps to ensure its suitability for downstream applications.

References

- 1. This compound | C17H21N3O6 | CID 169494464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 3. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Sample Preparation for AMOZ Analysis Using an Immunoassay Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is the tissue-bound metabolite of the nitrofuran antibiotic furaltadone (B92408). Due to concerns over the carcinogenic potential of nitrofuran residues in the food chain, the use of furaltadone in food-producing animals is banned in many countries.[1][2] Monitoring for AMOZ in animal-derived food products is therefore crucial for regulatory compliance and consumer safety. The parent compound, furaltadone, is rapidly metabolized, making the stable, tissue-bound AMOZ the target analyte for detection.[1][2]

Analysis of AMOZ typically requires the release of the protein-bound metabolite through acidic hydrolysis, followed by derivatization to create a stable, detectable molecule.[3] This application note details sample preparation protocols for the analysis of AMOZ, focusing on an immunoassay method. Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), offer a sensitive and high-throughput method for screening AMOZ residues. This protocol is designed around the use of antibodies raised against a specific hapten, AMOZ-CHPh-3-O-C-acid (2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid), which allows for the specific detection of the derivatized AMOZ.

The derivatization of AMOZ is commonly achieved using 2-nitrobenzaldehyde (B1664092) (2-NBA) to form NP-AMOZ, which is then detected in the immunoassay.

Assay Principle

The described method is an indirect competitive ELISA. The fundamental principle involves the competition between the free derivatized AMOZ (NP-AMOZ) in the sample and a fixed amount of this compound conjugated to a carrier protein (e.g., BSA or OVA) coated onto a microtiter plate. A primary antibody, specifically raised against the this compound hapten, is added to the wells along with the sample. If AMOZ is present in the sample, it will be derivatized to NP-AMOZ, which will bind to the primary antibody, thus reducing the amount of antibody available to bind to the coated antigen. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.

Experimental Protocols

Materials and Reagents

-

Homogenizer (e.g., stomacher or blender)

-

Centrifuge

-

Water bath or incubator

-

Nitrogen evaporator

-

Vortex mixer

-

Microtiter plate reader (450 nm)

-

AMOZ standard

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl)

-

Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Methanol

-

Distilled or deionized water

-

ELISA kit components (including plates coated with this compound conjugate, primary antibody, enzyme-conjugated secondary antibody, standards, wash buffer, substrate, and stop solution)

Sample Preparation Protocol

This protocol is a general guideline and may need optimization for different sample matrices.

-

Homogenization:

-

Weigh 1 g of the homogenized tissue sample (e.g., meat, fish, poultry) into a 15 mL centrifuge tube. For liquid samples like milk, centrifuge to remove fat and use 1 mL of the defatted milk. For honey, dissolve 1 g in 4 mL of distilled water.

-

-

Hydrolysis and Derivatization:

-

Add 4 mL of distilled water, 0.5 mL of 1 M HCl, and 100-200 µL of derivatizing agent (e.g., 10 mM 2-nitrobenzaldehyde in DMSO) to the sample tube.

-

Vortex for 1 minute to mix thoroughly.

-

Incubate overnight (16 hours) at 37°C or for 3 hours at a higher temperature (as specified by the assay manufacturer). The overnight method is often recommended for higher precision.

-

-

Neutralization and Extraction:

-

After incubation, allow the samples to cool to room temperature.

-

Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 M NaOH to neutralize the sample.

-

Add 4 mL of ethyl acetate as the extraction solvent.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer 2 mL of the upper ethyl acetate layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the dried residue. This step is critical and may involve a two-phase system. For example, add 1 mL of n-hexane, vortex, and then add 200 µL of a reconstitution buffer (often provided in an ELISA kit, e.g., "Diluent B").

-

Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

-

The lower aqueous layer is the final prepared sample ready for ELISA analysis.

-

ELISA Protocol (General)

-

Preparation: Bring all reagents and microtiter plate strips to room temperature before use.

-

Standard and Sample Addition:

-

Add 50 µL of each standard and prepared sample into the appropriate wells of the microtiter plate (coated with the this compound conjugate).

-

-

Primary Antibody Addition:

-

Add 50 µL of the primary antibody solution to each well.

-

-

First Incubation:

-

Incubate the plate for 30-60 minutes at room temperature.

-

-

Washing:

-

Wash the plate 3-5 times with the provided wash buffer.

-

-

Secondary Antibody Addition:

-

Add 100 µL of the enzyme-conjugated secondary antibody to each well.

-

-

Second Incubation:

-

Incubate for 30 minutes at room temperature.

-

-

Washing:

-

Repeat the washing step as described above.

-

-

Substrate Reaction:

-

Add 100 µL of the substrate solution (e.g., TMB) to each well.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Stopping the Reaction:

-

Add 50-100 µL of the stop solution (e.g., sulfuric acid) to each well.

-

-

Measurement:

-

Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

-

Data Presentation

The results of the ELISA are typically quantified by constructing a standard curve using the absorbance readings of the known standards. The concentration of AMOZ in the samples is then interpolated from this curve.

| Standard Concentration (ng/mL) | Absorbance at 450 nm (Example) | % Binding (B/B₀) |

| 0 (B₀) | 1.550 | 100% |

| 0.05 | 1.275 | 82.3% |

| 0.1 | 1.050 | 67.7% |

| 0.25 | 0.720 | 46.5% |

| 0.5 | 0.450 | 29.0% |

| 1.0 | 0.280 | 18.1% |

| 2.0 | 0.175 | 11.3% |

| Table 1: Example data for generating a standard curve for AMOZ analysis. B/B₀ is calculated as (Absorbance of Standard / Absorbance of Zero Standard) x 100. |

| Parameter | Value | Reference |

| Sample Weight | 1 g | |

| Derivatization Agent | 2-Nitrobenzaldehyde | |

| Incubation (Derivatization) | 16 hours at 37°C | |

| Extraction Solvent | Ethyl Acetate | |

| ELISA Incubation Time | 30-60 minutes | |

| Wavelength for Reading | 450 nm | |

| Table 2: Summary of key quantitative parameters in the AMOZ sample preparation and analysis protocol. |

Logical Relationships in Derivatization and Detection

The chemical transformation of AMOZ is a prerequisite for its detection in many analytical systems, including immunoassays and LC-MS.

Conclusion

The protocol described provides a robust framework for the preparation and analysis of AMOZ in various biological matrices. The use of an immunoassay based on the specific hapten this compound allows for sensitive and specific screening of furaltadone abuse in food production. While immunoassays are excellent for screening large numbers of samples, it is standard practice to confirm any non-compliant (positive) results using a confirmatory method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Proper sample preparation, including efficient hydrolysis and derivatization, is critical to achieving accurate and reliable results.

References

Application Notes and Protocols for the Purification of Protein Conjugates

Introduction

The purification of protein conjugates is a critical step in the development of biotherapeutics, diagnostics, and research reagents. This document provides a comprehensive overview of the methodologies for purifying protein conjugates, with a focus on a theoretical molecule, "AMOZ-CHPh-3-O-C-acid," conjugated to a protein. While specific data for "this compound" is not available in the public domain, this guide presents established techniques applicable to the purification of small molecule-protein conjugates. The protocols and data are based on common practices for purifying bioconjugates.

The successful purification of these conjugates requires the removal of unreacted protein, excess small molecule, and reaction byproducts. The choice of purification method depends on the physicochemical properties of the protein and the conjugated molecule, such as size, charge, and specific binding affinities.

Data Presentation

The following tables summarize representative quantitative data from common purification techniques for protein conjugates.

Table 1: Comparison of Purification Methods for a Model Protein Conjugate

| Purification Method | Purity (%) | Yield (%) | Unconjugated Protein (%) | Free Small Molecule (%) |

| Affinity Chromatography (AC) | >98 | 75 | <1 | <0.5 |

| Size Exclusion Chromatography (SEC) | >95 | 85 | <3 | <2 |